N-Boc Aliskiren
CAS No.: 173338-07-3
Cat. No.: VC0192975
Molecular Formula: C35H61N3O8
Molecular Weight: 651.89
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173338-07-3 |
|---|---|
| Molecular Formula | C35H61N3O8 |
| Molecular Weight | 651.89 |
| IUPAC Name | tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate |
| Standard InChI | InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1 |
| SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C |
| Appearance | White to Off-White Solid |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Properties
N-Boc Aliskiren, with the molecular formula C₃₅H₆₁N₃O₈, has a molecular weight of 651.9 g/mol . The compound is structurally defined as a tert-butyloxycarbonyl (Boc) protected derivative of Aliskiren, where the Boc group serves as a protecting agent for the amine functionality during synthesis. This protection is critical for preventing unwanted side reactions during the multi-step synthesis of Aliskiren.
The full IUPAC name of N-Boc Aliskiren is tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate . This complex name reflects the compound's intricate structure, which features multiple stereogenic centers that must be carefully controlled during synthesis to ensure the correct pharmacological activity of the final product.
Identification and Classification
N-Boc Aliskiren is identified by several key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 173338-07-3 |
| Molecular Formula | C₃₅H₆₁N₃O₈ |
| Molecular Weight | 651.9 g/mol |
| Category | Impurity, Synthetic Intermediate |
The compound is also known by several synonyms, including:
-
Aliskiren t-Butyl Carbamate Impurity
-
N-Boc-Aliskiren
-
tert-butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Role in Aliskiren Synthesis and Development
Pharmaceutical Context of Aliskiren
To understand the significance of N-Boc Aliskiren, it is important to first comprehend the pharmaceutical importance of Aliskiren itself. Aliskiren was the first orally active direct renin inhibitor approved for clinical use as an antihypertensive agent . It functions by binding to renin at its active site, preventing the cleavage of angiotensinogen to angiotensin I, which is the initial step in the renin-angiotensin-aldosterone system (RAAS) .
The RAAS plays a critical role in blood pressure regulation. Renin, secreted by kidneys when blood volume decreases, cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II—a potent vasoconstrictor. By inhibiting renin, Aliskiren effectively blocks this cascade, leading to reduced blood pressure .
Significance as a Synthetic Intermediate
N-Boc Aliskiren serves as a crucial intermediate in the synthesis of Aliskiren. The Boc group (tert-butyloxycarbonyl) is commonly used in organic synthesis to protect amine functionalities, preventing them from participating in unwanted reactions during multi-step syntheses . In the case of Aliskiren synthesis, the Boc protection is applied to a key amine group and is later removed in the final stages to yield the active pharmaceutical ingredient.
According to synthetic pathways described in patents and research literature, after completing the core structure synthesis, the amine is protected with a Boc group to form N-Boc Aliskiren. This protected intermediate can then undergo further transformations without compromising the amine functionality. In the final step, the Boc group is cleaved under acidic conditions to reveal the free amine of Aliskiren .
Synthetic Approaches and Methodologies
Modern Synthetic Pathways Involving N-Boc Aliskiren
Several synthetic strategies for Aliskiren have been developed, many of which involve N-Boc Aliskiren as a key intermediate. One notable approach documented in research literature involves a stereoselective catalytic nitroaldol reaction as a key step in establishing the correct configuration at all four stereogenic centers of Aliskiren .
This synthetic pathway involves:
-
Preparation of an enantiopure nitroalkane from a commercially available starting material
-
A copper-catalyzed Henry reaction to form a nitrolactone intermediate
-
Reduction of the nitro group
-
Boc-protection of the resulting amine (forming N-Boc Aliskiren derivative)
-
Aminolysis of the lactone with 3-amino-2,2-dimethylpropionamide
Patent-Protected Synthesis Methods
Patents detail alternative synthesis methods for Aliskiren that involve N-Boc Aliskiren. One patented process describes the conversion of a cyano compound (Formula-III) to an amide compound (Formula-IV), followed by reduction of an azide group and optional conversion to a pharmaceutically acceptable salt .
The process outlined in the patent includes:
-
Converting a cyano group to an amide group in the presence of hydrogen peroxide and a base
-
Reducing an azide group to form an amine group
-
Boc-protection and deprotection steps to control the reactivity of specific functional groups
-
Isolation of Aliskiren or its pharmaceutically acceptable salts
The patent also details specific reaction conditions, including:
-
Use of alcoholic solvents (methanol, ethanol, or isopropanol) for the reduction of azide intermediates
-
Palladium catalysts for hydrogenation reactions
Technical Details of Boc Protection and Deprotection
The Boc protection of amines in Aliskiren synthesis typically involves reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The deprotection step, which converts N-Boc Aliskiren to Aliskiren, is commonly performed under acidic conditions.
A specific example from patent literature describes:
-
Hydrogenation of an azide intermediate in the presence of Pd/C catalyst and ethanolamine in ethanol
-
Filtration and washing of the catalyst
-
Treatment with fumaric acid to form Aliskiren hemifumarate
This process yields Aliskiren hemifumarate with high purity and in good yield, demonstrating the practical utility of the N-Boc Aliskiren intermediate in pharmaceutical manufacturing.
Analytical Characterization and Detection
Analytical Standards and Reference Materials
For pharmaceutical quality control and research purposes, analytically pure standards of N-Boc Aliskiren are commercially available. These include:
The deuterated analog N-Boc-Aliskiren-d6, with molecular formula C₃₅H₅₅D₆N₃O₈ and molecular weight 657.91 g/mol, serves as an internal standard for quantitative analysis using mass spectrometry techniques . This allows for accurate quantification of N-Boc Aliskiren in complex matrices and pharmaceutical preparations.
Detection Methods in Pharmaceutical Analysis
Various analytical techniques are employed for the detection and quantification of N-Boc Aliskiren in pharmaceutical samples. These typically include:
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
These methods allow for the sensitive and specific detection of N-Boc Aliskiren, enabling pharmaceutical manufacturers to control its levels in Aliskiren drug substances and products, ensuring compliance with regulatory requirements for impurity control.
Clinical Significance and Pharmaceutical Implications
| Aliskiren Dose | Mean Systolic BP Reduction vs. Placebo | Mean Diastolic BP Reduction vs. Placebo |
|---|---|---|
| 75 mg | Data not provided | 2.05 lower (3.13 lower to 0.96 lower) |
| 150 mg | Data not provided | 3.16 lower (3.74 lower to 2.58 lower) |
| 300 mg | 7.88 lower (8.94 lower to 6.82 lower) | 4.49 lower (5.17 lower to 3.82 lower) |
| 600 mg | 11.35 lower (14.43 lower to 8.27 lower) | 5.86 lower (7.73 lower to 3.99 lower) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume